molecular formula C9H11NO3 B226586 4-Amino-3-ethoxybenzoic acid CAS No. 367501-31-3

4-Amino-3-ethoxybenzoic acid

Cat. No.: B226586
CAS No.: 367501-31-3
M. Wt: 181.19 g/mol
InChI Key: ZSXBMWHEQHCCRP-UHFFFAOYSA-N
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Description

Significance of Aminobenzoic Acid Derivatives in Advanced Organic Chemistry

Aminobenzoic acids (ABAs) and their derivatives are a class of aromatic compounds that serve as fundamental building blocks in numerous areas of chemical synthesis. mdpi.com Their structure, which features both an amino group and a carboxylic acid group attached to a benzene (B151609) ring, provides bifunctional reactivity that allows them to be incorporated into a wide array of more complex molecules. mdpi.com This versatility makes them crucial intermediates in the production of pharmaceuticals, dyes, and agrochemicals. mdpi.com

The position of the amino group relative to the carboxyl group (ortho, meta, or para) gives rise to three primary isomers: 2-aminobenzoic acid (o-ABA), 3-aminobenzoic acid (m-ABA), and 4-aminobenzoic acid (p-ABA). mdpi.com Each isomer possesses distinct chemical properties that influence its reactivity and application. For instance, para-aminobenzoic acid (PABA) is a well-known precursor in the synthesis of folate, a vital vitamin. nih.govmdpi.com The ability to undergo chemical modifications at both the amino and carboxyl functions, such as through acylation and esterification, allows for the construction of diverse molecular scaffolds. researchgate.net This has established aminobenzoic acid derivatives as key components in the development of novel organic materials and biologically active compounds for research. mdpi.comresearchgate.net

Scope and Academic Relevance of 4-Amino-3-ethoxybenzoic Acid Studies

Within the broader family of aminobenzoic acid derivatives, this compound is a compound of specific interest in modern chemical research. Its structure is characterized by a para-substituted amino group and an ethoxy group at the meta position relative to the carboxylic acid. This particular substitution pattern makes it a valuable intermediate in specialized organic synthesis.

The academic relevance of this compound lies primarily in its utility as a building block for creating more complex molecules with specific functionalities. Research literature and patents demonstrate its application as a reactant in multi-step syntheses. For example, it has been used in the preparation of N-(N-acylaminoacyl) aminobenzoic acids through reactions involving mixed anhydrides. google.com Furthermore, it is cited as an intermediate in the synthesis of pyridopyrimidinone compounds, which are studied for their potential as potent inhibitors of polo-like kinase 1 (Plk1), a target in cell cycle research. google.comgoogleapis.com These applications underscore its role as a foundational chemical for creating novel compounds intended for further scientific investigation.

The fundamental chemical properties of this compound are well-defined, providing a solid basis for its use in synthetic chemistry.

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name This compound nih.gov
CAS Number 367501-31-3 nih.govwindows.netsigmaaldrich.com
Molecular Formula C₉H₁₁NO₃ nih.gov
Molecular Weight 181.19 g/mol nih.gov

| Synonyms | 4-Amino-3-ethoxy-benzoic acid nih.gov |

Table 2: Compound Names Mentioned

Compound Name
2-aminobenzoic acid (o-ABA)
3-aminobenzoic acid (m-ABA)
This compound
4-aminobenzoic acid (p-ABA)
Folate
N-(N-acylaminoacyl) aminobenzoic acids

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXBMWHEQHCCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367501-31-3
Record name 4-Amino-3-ethoxybenzoic acid
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Synthetic Methodologies and Strategic Pathways

Classical and Established Synthetic Routes

The classical synthesis of 4-Amino-3-ethoxybenzoic acid typically involves a sequence of fundamental organic reactions, starting from readily available precursors. The key steps include the introduction of the ethoxy and amino groups onto the benzoic acid framework, often involving nitration, substitution, reduction, and hydrolysis.

Nucleophilic Aromatic Substitution in Precursor Synthesis

The synthesis of the core structure often relies on nucleophilic aromatic substitution (SNAr) to introduce the required substituents onto the benzene (B151609) ring. mdpi.com SNAr is a direct method for arene functionalization where a nucleophile displaces a leaving group on an aromatic ring. science.gov This strategy is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group.

For a precursor to this compound, a potential starting material could be a di-substituted nitrobenzene. For instance, a compound like 4-nitro-3-halobenzoic acid or its ester could react with sodium ethoxide. The ethoxide ion acts as the nucleophile, displacing the halide at the 3-position. The strong electron-withdrawing effect of the nitro group at the 4-position facilitates this nucleophilic attack. The regioselectivity of this reaction is generally high, favoring substitution at the position activated by the nitro group. mdpi.com While many SNAr reactions are assumed to be stepwise, studies have shown that some are concerted, and the mechanism can exist on a continuum between these two states. rsc.org

Catalytic Hydrogenation for Nitro Group Reduction

A crucial step in the synthesis is the reduction of a nitro group (-NO₂) to an amino group (-NH₂). The most common and efficient method for this transformation is catalytic hydrogenation. researchgate.net This process involves reacting the nitro-substituted precursor, such as 4-nitro-3-ethoxybenzoic acid, with hydrogen gas in the presence of a metal catalyst. google.com

The general reaction pathway proceeds through nitroso and hydroxylamine (B1172632) intermediates to yield the final amine product. almacgroup.com The choice of catalyst and reaction conditions is vital to ensure high yield and purity, minimizing the accumulation of these potentially genotoxic intermediates. almacgroup.com

Palladium-on-Carbon Catalysis and Optimized Conditions

Palladium on carbon (Pd/C) is the most widely used catalyst for the reduction of aromatic nitro compounds due to its high activity and selectivity. researchgate.netmdpi.com The hydrogenation is typically carried out in a solvent under a hydrogen atmosphere. The efficiency of the reaction depends on several factors, including hydrogen pressure, temperature, pH, and the nature of the solvent.

For the reduction of nitrobenzoic acids, the reaction is often performed in an aqueous solution where the acid is converted to its alkali metal salt to improve solubility. google.com A patented process for hydrogenating nitrobenzoic acids specifies conducting the reaction at a hydrogen pressure below 100 psig and a pH of 5 to 7. google.com This controlled pH range is crucial for achieving high purity. The catalyst loading is typically low, often in the range of 0.1% to 10% by weight of the support. google.com

ParameterOptimized ConditionReference
Catalyst5% Palladium on Carbon (Pd/C) google.com
Hydrogen Pressure< 100 psig google.com
Temperature50-100 °C google.com
pH5 - 7 google.com
SolventAqueous solution of alkali metal salt google.com
Industrial-Scale Reduction Methodologies and Purity Considerations

On an industrial scale, the catalytic hydrogenation of nitroaromatics presents challenges related to safety, cost, and product purity. Batch processing has been the conventional method, but it carries risks associated with the use of hydrogen gas under pressure and potential for thermal runaway. almacgroup.com Furthermore, batch reductions can sometimes lead to the formation of undesirable and potentially genotoxic intermediates (GTIs), such as azoxy, azo, and hydrazo compounds, if the reaction is not driven to completion. almacgroup.com

To overcome these limitations, continuous-flow packed-bed reactors are increasingly being adopted for industrial-scale hydrogenations. almacgroup.com This methodology offers significant advantages:

Enhanced Safety : The reactor contains only a small amount of hydrogen gas at any given time, minimizing explosion risks.

Improved Control : Superior heat and mass transfer allow for precise control over reaction temperature and pressure, leading to higher selectivity.

Purity : Optimized flow conditions can eliminate the formation of detectable genotoxic intermediates. almacgroup.com

Efficiency : Flow systems can be scaled up to produce multiple kilograms of product per day and allow for easier catalyst recovery and reuse. almacgroup.com

AspectBatch ReductionContinuous-Flow ReductionReference
SafetyHigher risk due to large volume of H₂ gasInherently safer with small H₂ holdup almacgroup.com
Intermediate FormationHigher potential for genotoxic intermediates (GTIs)Can eliminate detectable GTIs with optimized flow almacgroup.com
ScalabilityComplex and requires significant redesignModular and more straightforward to scale up almacgroup.com
Process ControlDifficult to control temperature and mixingPrecise control over temperature, pressure, and residence time almacgroup.comgoogle.com

Hydrolysis Reactions for Carboxylic Acid Formation

In many synthetic schemes, the carboxylic acid group is protected as an ester (e.g., a methyl or ethyl ester) throughout the reaction sequence to prevent unwanted side reactions. The final step is the deprotection of this group via hydrolysis to yield the target carboxylic acid. chemicalbook.com For example, ethyl 4-amino-3-ethoxybenzoate can be converted to this compound through this process. sigmaaldrich.com

The hydrolysis is typically achieved under basic or acidic conditions. Basic hydrolysis, or saponification, involves treating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide, often in the presence of a co-solvent like methanol (B129727) or tetrahydrofuran (B95107) to improve solubility. chemicalbook.comchemicalbook.com The reaction mixture is typically heated to drive the reaction to completion. Afterward, acidification of the mixture with a strong acid, such as hydrochloric acid, precipitates the final carboxylic acid product, which can then be isolated by filtration. chemicalbook.com

Modern and Efficient Synthetic Approaches

Recent research has focused on developing more efficient, sustainable, and "green" methods for synthesizing aromatic amines and their derivatives. These approaches aim to reduce reaction times, use less hazardous reagents, and operate under milder conditions.

One modern approach involves the use of novel catalyst systems. For instance, a heterogeneous nanocatalyst was developed by decorating palladium nanoparticles on the surface of a magnetic coffee-waste-derived hydrochar composite (Pd-Fe₃O₄-CWH). mdpi.comsemanticscholar.org This catalyst demonstrated high efficiency in reducing various nitroarenes, including 4-nitrobenzoic acid, to their corresponding amines in very short reaction times (e.g., 60 seconds for 4-nitrobenzoic acid) using sodium borohydride (B1222165) (NaBH₄) as the reducing agent in an aqueous medium at room temperature. mdpi.comsemanticscholar.org The magnetic nature of the catalyst support allows for easy separation and reuse for multiple reaction cycles. mdpi.com

Mechanochemistry, which involves conducting reactions in the solid state via ball milling, has also emerged as a green alternative. Catalytic transfer hydrogenation of aromatic nitro compounds has been successfully performed using ammonium (B1175870) formate (B1220265) as a hydrogen donor and Pd/C as the catalyst under solvent-free milling conditions. mdpi.com This method is simple, clean, and tolerates a wide variety of functional groups. mdpi.com

Continuous-flow systems, as mentioned for industrial applications, are also a hallmark of modern synthesis, providing a platform for green, efficient, and safer nitroreductions even at the laboratory scale. almacgroup.comnih.gov

Modern ApproachKey FeaturesExample Reagents/CatalystsReference
Novel NanocatalysisHigh efficiency, short reaction times, catalyst reusability, mild conditions.Pd-Fe₃O₄-CWH, NaBH₄ mdpi.comsemanticscholar.org
MechanochemistrySolvent-free, simple, clean, tolerates various functional groups.Ammonium formate, Pd/C mdpi.com
Continuous-Flow CatalysisEnhanced safety, high purity, scalable, efficient process control.Pd/C, H₂ or NaBH₄ almacgroup.comnih.gov

Regioselective Functionalization Techniques

Regioselective functionalization is crucial in the synthesis of polysubstituted aromatic compounds like this compound to achieve the desired isomer. The directing effects of the substituents on the aromatic ring play a pivotal role in determining the position of incoming groups. For instance, in the synthesis of related compounds, the nitration of 2-ethoxy-3-hydroxybenzaldehyde (B3247483) is a key step that demonstrates regioselectivity. nih.gov

The synthesis of quinoxalines and benzoxazoles, which are heterocyclic compounds, from o-phenylenediamines and o-aminophenols with α-oxodithioesters, is achieved with high regioselectivity using a p-toluene sulfonic acid catalyst. researchgate.net This highlights how specific catalysts can control the outcome of a reaction. Microwave irradiation has also been employed to achieve efficient one-pot regioselective synthesis of other complex molecules. rsc.org

Multi-Step Synthesis from Readily Available Precursors

The synthesis of this compound and its analogs is typically a multi-step process that begins with simpler, more readily available starting materials. A common strategy involves the modification of a precursor molecule through a series of reactions. For example, a related compound, 4-amino-5-chloro-2-ethoxybenzoic acid, is synthesized from sodium p-aminosalicylate through a sequence of esterification, amidation, O-ethylation, and hydrolysis.

Another example is the preparation of 2-ethoxy-3-hydroxy-4-nitrobenzoic acid, an intermediate, which starts with the regioselective ethylation of 2,3-dihydroxybenzaldehyde, followed by nitration. nih.gov Similarly, the synthesis of imidazotriazole-based thiazolidinone derivatives involves a four-step reaction starting from 1H-imidazole-2-thiol. mdpi.com These multi-step syntheses allow for the gradual construction of the target molecule with precise control over its structure.

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to make chemical processes more environmentally friendly.

Solvent-Free Esterification with Deep Eutectic Solvents (DES)

Deep eutectic solvents (DESs) are emerging as green alternatives to traditional organic solvents in chemical reactions. academie-sciences.frresearchgate.net These solvents, formed by mixing a quaternary ammonium salt with a hydrogen bond donor, are often biodegradable, have low toxicity, and are non-volatile. academie-sciences.fr They can act as both the solvent and a catalyst in reactions. researchgate.net For instance, a choline (B1196258) chloride and oxalic acid-based DES has been used for the synthesis of various heterocyclic compounds. researchgate.net The use of DES in esterification reactions of benzoic acid derivatives can proceed under solvent-free conditions, significantly reducing volatile organic compound (VOC) emissions. researchgate.netsmolecule.com The reusability of DES has been demonstrated, further enhancing their sustainability. academie-sciences.fr

Atom Economy and Reaction Mass Efficiency Assessments

Atom economy and reaction mass efficiency (RME) are key metrics used to evaluate the greenness of a chemical process. buecher.deresearchgate.net Atom economy measures the proportion of reactant atoms that are incorporated into the desired product. jocpr.com An ideal reaction has 100% atom economy. jocpr.com RME provides a more comprehensive measure by also considering reaction yield and the stoichiometry of reactants. mygreenlab.org

Rearrangement reactions are often considered sustainable as they can minimize synthetic steps and waste generation, leading to high atom economy. researchgate.net The assessment of these metrics helps in identifying inefficient steps in a synthesis and areas for improvement, guiding the development of more sustainable chemical processes. buecher.deresearchgate.net

Below is an interactive table comparing different green chemistry metrics.

MetricDescriptionFocus
Atom Economy Calculates the conversion efficiency of reactant atoms to product atoms. jocpr.comTheoretical efficiency of a balanced chemical equation. buecher.de
Reaction Mass Efficiency (RME) Considers the mass of reactants, reagents, and solvents relative to the product mass. mygreenlab.orgPractical efficiency, including all materials used.
E-Factor The ratio of the mass of waste to the mass of the product.The amount of waste generated.

Sustainable Catalytic Systems for Reduction Reactions

The reduction of a nitro group to an amino group is a critical step in the synthesis of this compound, often starting from a nitrated precursor like 3-ethoxy-4-nitrobenzoic acid. Traditional reduction methods often use stoichiometric reducing agents like iron or tin in acidic conditions, which generate large amounts of metallic waste. google.com

Sustainable catalytic systems offer a greener alternative. Catalytic hydrogenation using transition metals like palladium on carbon (Pd/C) is a common method. google.comnii.ac.jp Research focuses on developing catalysts that are effective under milder conditions (lower temperature and pressure) and are recyclable. google.com For example, a method for preparing 4-aminobenzoic acid uses a Pd/C catalyst at 60-70°C and 1-2 MPa hydrogen pressure, achieving a high yield and purity with a recyclable catalyst. google.com Other approaches include the use of copper catalysis, which can offer high chemoselectivity. nih.gov

Minimization of Effluent Generation and Waste Management Strategies

Minimizing waste and managing effluents are crucial for the environmental sustainability of chemical manufacturing. uah.edustlawu.edu Strategies for waste minimization in the synthesis of compounds like this compound include:

Recycling of catalysts and solvents: As seen with zinc chloride in dealkylation reactions and the reuse of deep eutectic solvents. academie-sciences.fr

Process optimization: To increase yields and reduce the formation of by-products.

Use of less hazardous reagents: Replacing toxic reagents with safer alternatives.

Proper waste segregation and treatment: Ensuring that any waste generated is handled and disposed of in an environmentally responsible manner, following federal, state, and local regulations. uah.eduaksci.com

Implementing a comprehensive waste management plan is essential for any facility producing chemicals to ensure compliance and protect the environment. uah.edustlawu.edu

Chemical Transformations, Reactivity Profiles, and Derivatization Strategies

Reactivity of the Aromatic Amino Group

The nucleophilic character of the aromatic amino group in 4-Amino-3-ethoxybenzoic acid allows for a range of chemical modifications, making it a key site for molecular elaboration.

Imine and Schiff Base Formation

The condensation reaction between the primary aromatic amine of this compound and various aldehydes or ketones yields imines, commonly known as Schiff bases. This transformation is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695). The formation of the azomethine group (C=N) is a reversible reaction, and the equilibrium can often be driven towards the product by removing the water formed during the reaction.

For instance, the reaction of 4-aminobenzoic acid derivatives with substituted aldehydes can be achieved by dissolving the amino acid in ethanol and then adding the aldehyde, followed by refluxing the mixture for several hours. This general procedure is applicable to this compound for the synthesis of a variety of Schiff base derivatives . A study on the structurally similar 4-amino-3-hydroxybenzoic acid demonstrated that Schiff bases can be readily prepared by dissolving the amino acid in ethanol and mixing it with an aldehyde, followed by stirring at 60°C for a short period to yield the solid product nih.gov. The stability of the resulting imine is influenced by the electronic nature of the substituents on the aldehyde. Aromatic aldehydes, for example, can lead to highly conjugated and stable Schiff base products.

Table 1: Examples of Schiff Base Formation with Aminobenzoic Acid Derivatives

Amine ReactantAldehyde/Ketone ReactantProduct
4-Aminobenzoic acidBenzaldehyde4-{[(E)–phenylmethylidene] amino} benzoic acid
4-Aminobenzoic acidAcetone4-(propan-2-ylidenamino) benzoic acid
4-Amino-3-hydroxybenzoic acid4-Nitrobenzaldehyde(E)-3-hydroxy-4-((4-nitrobenzylidene) amino)benzoic acid nih.gov
4-Amino-3-hydroxybenzoic acidVanillin(E)-3-hydroxy-4-((4-hydroxy-3-methoxybenzylidene)amino)benzoic acid nih.gov

Acylation Reactions and Selective Protection Strategies

The amino group of this compound readily undergoes acylation with acylating agents such as acyl chlorides or acid anhydrides to form amide bonds. This reaction is fundamental in peptide synthesis and for the introduction of various functional moieties. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Given the presence of two nucleophilic sites (the amino group and the carboxylic acid), selective reaction at the amino group often requires protection of the carboxylic acid, for instance, by converting it to an ester. However, direct acylation of aminobenzoic acids is also possible under specific conditions. For example, the direct acylation of aminobenzoic acids can be achieved by reacting a mixed anhydride (B1165640) of an N-acylamino acid with the aminobenzoic acid google.com.

Selective protection of the amino group is crucial when further transformations are desired at the carboxylic acid moiety. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on the desired deprotection conditions, as they offer different stability profiles towards acidic and basic environments. For instance, the Boc group is acid-labile, while the Fmoc group is removed under basic conditions. The p-Nitrobenzyloxycarbonyl (pNZ) group is another option that can be removed under neutral reductive conditions, offering orthogonality to both Boc and Fmoc protecting groups luxembourg-bio.comresearchgate.net.

Table 2: Common Protecting Groups for Amino Moieties

Protecting GroupAbbreviationDeprotection Conditions
tert-ButoxycarbonylBocAcidic (e.g., TFA)
9-FluorenylmethyloxycarbonylFmocBasic (e.g., piperidine)
BenzyloxycarbonylZ (or Cbz)Catalytic Hydrogenation
p-NitrobenzyloxycarbonylpNZReductive (e.g., SnCl2) luxembourg-bio.comresearchgate.net

Coupling Reactions for Advanced Molecular Architectures

The amino group of this compound can participate in various palladium-catalyzed cross-coupling reactions to form more complex molecular structures. While direct participation of the amino group in reactions like Suzuki or Ullmann coupling is less common without prior modification, derivatization of the amino acid can open pathways to these transformations.

For instance, after conversion to a suitable derivative, such as a halide or triflate, the aromatic ring of this compound can undergo palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, or Heck reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl structures, arylated alkynes, and substituted alkenes, respectively. The development of these methods has become crucial in the synthesis of pharmaceuticals and other functional organic materials researchgate.net.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that can be readily converted into a variety of derivatives, including esters and amides.

Esterification Reactions

The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification nih.govredalyc.org. This is an equilibrium-controlled reaction, and to drive it towards the ester product, an excess of the alcohol is often used, or the water generated is removed from the reaction mixture nih.gov. Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) redalyc.org.

A specific example of the esterification of a related compound, 4-amino-3-nitrobenzoic acid, to its methyl ester is achieved by reacting it with methanol (B129727) in the presence of catalytic sulfuric acid researchgate.netbeilstein-journals.orgbond.edu.au. This method is generally applicable to aminobenzoic acids. Another approach involves activating the carboxylic acid, for instance, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is highly reactive and readily reacts with an alcohol to form the ester .

Table 3: Esterification of Aminobenzoic Acid Derivatives

Carboxylic AcidAlcoholCatalyst/ConditionsProduct
4-Amino-3-nitrobenzoic acidMethanolH₂SO₄ (catalytic), reflux researchgate.netbeilstein-journals.orgbond.edu.auMethyl 4-amino-3-nitrobenzoate researchgate.netbeilstein-journals.orgbond.edu.au
3-Amino-4-ethoxybenzoic acid2-(Diethylamino)ethanol1. Thionyl chloride 2. Triethylamine 2-(Diethylamino)ethyl 3-amino-4-ethoxybenzoate

Amidation and Peptide Coupling Conditions

The formation of an amide bond from the carboxylic acid of this compound and an amine is a cornerstone of peptide synthesis and the creation of various amide-containing compounds. Direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated.

A common method for amide bond formation involves the use of carbodiimide (B86325) coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) nih.govluxembourg-bio.com. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond nih.gov. To suppress side reactions and reduce racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure are often used in conjunction with carbodiimides nih.gov.

In the context of peptide synthesis, a wide array of phosphonium (B103445) and aminium (uronium) salt-based coupling reagents have been developed for efficient amide bond formation. Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HATU) are highly effective, particularly for sterically hindered amino acids nih.gov. These reagents, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), convert the carboxylic acid into a reactive ester in situ, which then smoothly reacts with the amine component nih.gov.

Table 4: Common Coupling Reagents for Amide Bond Formation

Reagent ClassExamplesAdditives
CarbodiimidesDCC, EDC, DIC nih.govluxembourg-bio.comHOBt, OxymaPure nih.gov
Phosphonium SaltsPyBOP, PyAOP-
Aminium (Uronium) SaltsHBTU, HATU, HCTU nih.govDIPEA (base)

Reactivity of the Ethoxy Substituent and Aromatic Ring

The reactivity of this compound is significantly influenced by the interplay of its three substituents: the activating amino and ethoxy groups, and the deactivating carboxylic acid group. The ethoxy group, in particular, along with the aromatic ring, can participate in a variety of chemical transformations. This section will explore functionalization via cross-coupling methodologies, radical chain reactions, and oxidative transformations, drawing upon analogous studies to infer the reactivity of the title compound.

Functionalization via Cross-Coupling Methodologies (Analogous Studies)

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling involving the ethoxy group of this compound is not widely reported, analogous studies on other aryl ethers provide insight into potential functionalization strategies. Nickel-catalyzed cross-coupling reactions, for instance, have been shown to be effective for the transformation of aryl ethers. acs.org These reactions often involve the cleavage of the C–O bond, which is typically more challenging than the cleavage of C–X bonds (where X is a halogen).

The success of such transformations often relies on the use of specific catalyst systems, such as Ni(0)/PCy3, which can facilitate the coupling of aryl ethers with various nucleophiles. acs.org For a molecule like this compound, the electronic nature of the aromatic ring, influenced by the amino and carboxylic acid groups, would play a crucial role in the feasibility and regioselectivity of such reactions. The electron-donating amino group would activate the ring, while the electron-withdrawing carboxylic acid would deactivate it.

Recent advancements have also demonstrated the oxidative cross-coupling of functionalized aromatic compounds. For example, copper-catalyzed oxidative cross-coupling reactions have been used to form diaryl ethers from phenols and boronic acids. nih.gov Such methodologies could potentially be adapted for the functionalization of the aromatic ring of this compound.

Catalyst SystemCoupling PartnerPotential Product TypeReference
Ni(0)/PCy3HydrosilaneDeoxygenated benzoic acid derivative acs.org
Palladium CatalystAromatic HalidesC-Aryl glycoside (by analogy) nih.gov
Copper CatalystPhenylboronic acidsDiaryl ether derivative nih.gov

Radical Chain Reactions (Analogous Studies)

Radical chain reactions proceed via a three-step mechanism: initiation, propagation, and termination. lumenlearning.comlibretexts.org The initiation step involves the formation of a radical species, often through the homolytic cleavage of a weak bond using heat or light. libretexts.org In the context of this compound, the ethoxy group could potentially participate in radical reactions.

Studies on ethoxy radicals have shown their involvement in various transformations. acs.org For instance, the N-alkoxy-pyridinium precursor can serve as an ethoxy radical donor in visible light-enhanced phosphorylation of coumarins and quinolinones. mdpi.com This suggests that under appropriate conditions, the ethoxy group of this compound could be a source of ethoxy radicals, leading to further reactions.

The aromatic ring itself can also be subject to radical attack. The stability of benzylic radicals suggests that the position adjacent to the aromatic ring is susceptible to radical reactions. libretexts.org While this compound does not have an alkyl side chain, the principles of radical aromatic substitution could still apply. The neutral oxygen radical (O•) has been shown to be a powerful electron-withdrawing group, facilitating nucleophilic aromatic substitution on halophenols. nih.gov

Reaction TypeRadical SpeciesPotential TransformationReference
Hydrogen AbstractionEthoxy radicalFormation of new C-C or C-H bonds acs.org
PhosphorylationEthoxy radicalAddition of a phosphoryl group mdpi.com
Nucleophilic Aromatic SubstitutionOxygen radicalSubstitution on the aromatic ring nih.gov

Oxidative Transformations (Analogous Studies)

The electron-rich aromatic ring of this compound, due to the presence of the amino and ethoxy substituents, is susceptible to oxidation. Aromatic hydrocarbons are generally oxidized through the loss of an electron from the highest occupied π-molecular orbital, generating a π-delocalized radical-cation. researchgate.net The presence of electron-donating groups like the ethoxy group can facilitate this process.

Studies on the oxidation of aromatic compounds show that the reaction pathway is highly dependent on the oxidant and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize alkyl side chains of aromatic rings to carboxylic acids. libretexts.org While this compound lacks an alkyl side chain, the aromatic ring itself can undergo oxidative transformations.

The use of milder oxidants like 2-Iodoxybenzoic acid (IBX) can lead to more selective transformations. orientjchem.orgorientjchem.org IBX is known to oxidize alcohols to carbonyl compounds and can also effect the oxidation of benzylic and allylic positions. orientjchem.orgresearchgate.net For ethoxy-substituted aromatic rings, oxidation can lead to the formation of radical cations, which can then undergo further reactions. researchgate.net The choice of solvent is also a critical factor in determining the product selectivity of these oxidative reactions. researchgate.net

Oxidizing AgentSubstrate Type (Analogous)Product TypeReference
Potassium Permanganate (KMnO4)AlkylbenzeneBenzoic acid libretexts.org
2-Iodoxybenzoic acid (IBX)AlcoholsCarbonyl compounds orientjchem.orgorientjchem.org
Thallium (III) nitratePhenolsSpiro-isoxazoles, dimeric compounds researchgate.net

Synthesis of Advanced Derivatives for Targeted Research

The functional groups of this compound, namely the carboxylic acid and the amino group, serve as versatile handles for the synthesis of a wide array of advanced derivatives. These derivatives are often prepared with the goal of exploring their biological activities or for their use as building blocks in the synthesis of more complex molecules.

Preparation of Amide and Hydrazide Derivatives

The synthesis of amide derivatives from carboxylic acids is a fundamental transformation in organic chemistry. nih.gov Amides are commonly prepared by reacting a carboxylic acid with an amine, often in the presence of a coupling agent or after converting the carboxylic acid to a more reactive species like an acid chloride. sphinxsai.comgoogle.com In the case of this compound, the carboxylic acid moiety can be readily converted into a variety of amides by reacting it with different primary or secondary amines.

Hydrazide derivatives are another important class of compounds that can be synthesized from carboxylic acids. The typical procedure involves the esterification of the carboxylic acid followed by treatment with hydrazine (B178648) hydrate. brieflands.comnih.gov This two-step process is generally efficient and yields the desired hydrazide in good purity. These hydrazide derivatives can then serve as precursors for the synthesis of other molecules, such as hydrazones. nih.govnih.gov

The synthesis of 4-hydroxybenzoic acid hydrazide derivatives has been reported to be achievable in a very short time using microwave irradiation, offering an eco-friendly alternative to conventional heating methods. chemmethod.comchemmethod.com

Derivative TypeSynthetic MethodReagentsReference
AmideReaction with amineSubstituted aniline (B41778), amino acid ester sphinxsai.com
HydrazideEsterification followed by hydrazinolysisEthanol, Sulfuric acid, Hydrazine hydrate brieflands.com
Hydrazide (Microwave)Direct reaction with hydrazine hydrateHydrazine hydrate chemmethod.comchemmethod.com

Formation of Nitrogen-Containing Heterocycles from Derivatives

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science due to their diverse biological and physical properties. nih.govnih.gov The derivatives of this compound, particularly the amide and hydrazide derivatives, are valuable precursors for the synthesis of such heterocyclic systems.

For instance, hydrazide-hydrazone derivatives can be utilized in the synthesis of coumarins, pyridines, thiazoles, and thiophenes. nih.gov The reaction of a hydrazide with an appropriate carbonyl compound yields a hydrazone, which can then undergo cyclization to form the desired heterocyclic ring.

Furthermore, intramolecular cyclization of activated unsaturated bonds in derivatives of anilines can lead to the formation of quinolines and indoles. clockss.org The amino group on the aromatic ring of this compound derivatives can participate in such cyclization reactions, providing a route to various fused heterocyclic systems. The synthesis of nitrogen-containing heterocycles can also be achieved via intermediates such as imidoyl or iminyl radicals. dntb.gov.ua

Heterocycle TypePrecursor DerivativeKey ReactionReference
Pyridine (B92270), Thiazole, ThiopheneHydrazide-hydrazoneCyclization nih.gov
Quinoline, IndoleAlkenylanilideIntramolecular cyclization clockss.org
Pyrrolopyrimidine2-aminopyrrole-3-carbonitrileCoupling with formic acid nih.gov

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

4-Amino-3-ethoxybenzoic acid serves as a pivotal intermediate in the assembly of complex molecules. Its unique structure, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, allows it to act as a fundamental building block. chemicalbook.com Chemists can leverage these functional groups to construct more intricate molecular frameworks for a wide array of applications. chemicalbook.com The principle is well-demonstrated by analogous compounds like 4-amino-3-hydroxybenzoic acid, which is recognized as a pivotal intermediate in drug synthesis and for creating compounds with biological activity. chemicalbook.com Similarly, derivatives such as 4-amino-3-methoxybenzoic acid are used in the synthesis of complex heterocyclic systems, for example, in the creation of imidazotriazole-based thiazolidinone derivatives. mdpi.commdpi.com The presence of the ethoxy group in this compound provides specific steric and electronic properties that can be exploited to fine-tune the characteristics of the final target molecule.

Building Block for Sophisticated Molecular Architectures

The utility of this compound extends to its use as a foundational component for sophisticated molecular designs, including peptidomimetics, combinatorial libraries, and pharmaceutical agents.

Pseudopeptide Synthesis and Peptidomimetics

The rigid aromatic core of aminobenzoic acid derivatives makes them excellent scaffolds for creating pseudopeptides and peptidomimetics—molecules designed to mimic natural peptides but with enhanced stability or activity. researchgate.netupc.edu Research has shown that related unnatural amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid, are promising building blocks for the synthesis of peptidomimetics. researchgate.net These scaffolds allow for the precise spatial arrangement of functional groups to replicate the binding interactions of natural peptides. researchgate.net The development of peptidomimetics often involves replacing the standard amino acid backbone with a modified structure to achieve a desired three-dimensional conformation, a role for which aminobenzoic acids are well-suited. researchgate.net For instance, gastrin-releasing peptide (GRP) analogues, which are peptidomimetics with applications in oncology, have been synthesized using substituted aminobenzoic acid derivatives like 4-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]acetyl]amino-3-methoxybenzoic acid. google.com This highlights the established role of this class of compounds in creating complex peptide mimics.

Scaffolds for Combinatorial Chemistry Libraries

In modern drug discovery, generating large collections of related compounds, known as combinatorial libraries, is a key strategy for identifying new therapeutic leads. Substituted aminobenzoic acids are ideal scaffolds for this purpose due to their multiple points for diversification. benthamdirect.comresearchgate.net Para-aminobenzoic acid (PABA), a closely related compound, is considered an excellent building block for creating "drug-like" molecules with a wide range of diversity. benthamdirect.comresearchgate.net Studies on PABA have shown that substitutions can be made at the carboxylic group, the amino group, and on the aromatic ring, allowing for the generation of millions of potential compounds from a single core structure. benthamdirect.comresearchgate.net This principle is directly applicable to this compound. Research on other aminobenzoic acid derivatives, such as 3-aminomethyl-5-aminobenzoic acid, has demonstrated their use in constructing glycopeptide libraries for screening against biological targets. beilstein-journals.org Furthermore, a combinatorial library of over 100 compounds based on a PABA and 1,3,5-triazine (B166579) hybrid scaffold was developed to search for new antimalarial agents. nih.gov

Precursors for Pharmaceutical Agent Synthesis

Substituted aminobenzoic acids are crucial precursors in the synthesis of a wide range of pharmaceutical agents. researchgate.net The PABA structural motif is found in approximately 1.5% of all commercial drugs, spanning therapeutic areas from local anesthetics to antipsychotics. researchgate.net The utility of this class of compounds is well-established, with derivatives serving as key intermediates. For example, 3-Amino-4-methoxybenzoic acid is a precursor for bioactive molecules like antiviral agents and enzyme inhibitors. A chloro-substituted analogue, 4-Amino-5-chloro-2-ethoxybenzoic acid, serves as an intermediate in the synthesis of various drugs, including those targeting bacterial and inflammatory diseases. smolecule.commedchemexpress.com Given the established importance of this chemical class, this compound is a valuable precursor for the development of new pharmaceutical agents, a fact supported by the numerous patents associated with its structure. nih.gov

Integration into Multi-Step Synthetic Sequences

The chemical functionality of this compound allows for its seamless integration into multi-step synthetic pathways. The differential reactivity of its amino and carboxylic acid groups enables chemists to perform selective transformations, building molecular complexity in a controlled manner. For example, the amino group can undergo reactions like acylation or Schiff base formation, while the carboxylic acid group can be converted to esters or amides. This versatility is essential in total synthesis, where intermediates must be compatible with a variety of reaction conditions. The strategic planning of multi-step syntheses often involves protecting one functional group while another is modified, a common practice with aminobenzoic acids. libretexts.org The use of related compounds like 4-amino-3-methoxybenzoic acid in multi-step cyclization and condensation reactions to form complex heterocyclic products underscores the utility of this structural class in longer synthetic sequences. mdpi.commdpi.com

Table of Mentioned Compounds

Applications in Material Science Research

Polymer and Copolymer Synthesis

The structure of 4-Amino-3-ethoxybenzoic acid allows it to be readily incorporated into polymer chains, imparting specific properties to the resulting materials.

Research has demonstrated the successful synthesis of functional copolymers through the oxidative polymerization of aniline (B41778) with structurally similar substituted aminobenzoic acids, such as 3-amino-4-methoxybenzoic acid (AMB). rsc.orgrsc.org In this process, a mixed solution of aniline and the aminobenzoic acid monomer is treated with an oxidant, typically ammonium (B1175870) persulfate, in an acidic medium. rsc.orgrsc.org The resulting reaction yields a copolymer that integrates both monomer units into its backbone. rsc.org

The incorporation of the aminobenzoic acid moiety into the polyaniline (PANI) chain significantly modifies the polymer's properties. For instance, the presence of hydrophilic carboxylic acid groups can enhance the water solubility of the resulting PANI-based copolymer. rsc.org The feed ratio of the two monomers is a critical parameter that influences the yield and composition of the final copolymer, allowing for the tuning of its characteristics. rsc.orgrsc.org Studies on the copolymerization of aniline and AMB showed that as the AMB content was increased from 0 to 80 mol%, the yield of the copolymer decreased, which was attributed to the enhanced solubility of the product. rsc.org

The synthesis of copolymers using this compound or its analogs is a key strategy for developing conjugated polymers with tailored electronic and physical properties. Conjugated polymers possess a backbone of alternating single and double bonds, which allows for the delocalization of electrons and results in conductive or semiconductive behavior.

By introducing substituted monomers like this compound, researchers can fine-tune these properties. For example, a conjugated polymer derived from a similar monomer, poly-3-amino-4-methoxybenzoic acid (PAMB), was found to have significantly higher conductivity compared to standard materials like gelatin-based Gelfoam. nsf.gov This enhanced conductivity allowed a PAMB-based epicardial patch to improve electrical impulse propagation in cardiac tissue. nsf.gov The functional groups (-COOH, -OC2H5) on the benzoic acid ring influence the polymer's solubility, processability, and electronic bandgap, enabling the design of materials for specific applications in bioelectronics and beyond. nsf.govias.ac.in

Functional Materials Development

The unique chemical functionalities of this compound make it a prime candidate for the development of a variety of functional materials, from environmental remediation agents to components for advanced optical systems.

Copolymers synthesized from aniline and substituted aminobenzoic acids have shown significant promise as high-capacity adsorbent materials for the selective separation and recovery of precious metal ions from aqueous solutions. rsc.orgrsc.org According to the Hard and Soft Acid and Base (HSAB) theory, the nitrogen and oxygen atoms present in the copolymer are considered soft Lewis bases, which exhibit a strong affinity for and can form stable complexes with soft Lewis acids, such as palladium (Pd(II)) ions. rsc.orgrsc.org

In a detailed study using a poly(aniline-co-3-amino-4-methoxybenzoic acid) (PANI-AMB) copolymer, the material demonstrated excellent performance in adsorbing Pd(II). rsc.orgresearchgate.net The presence of methoxy (B1213986) (-OCH3) and carboxylic acid (-COOH) groups provided multiple chelation sites, enhancing the sorption capacity. researchgate.net The adsorption capacity of these copolymers for palladium and platinum can reach values as high as 175–490 mg g⁻¹ and 190–540 mg g⁻¹, respectively. researchgate.net

Table 1: Adsorption Performance of PANI-AMB Copolymer for Pd(II)

Molar Ratio (AMB)Adsorption Capacity for Pd(II) (mg g⁻¹)Observation
0% (Pure PANI)134.5Baseline adsorption by polyaniline.
50%148.0Optimal ratio for Pd(II) sorption due to good chelation.
>50%DecreasedAdsorption capacity decreased due to enhanced solubility of the copolymer.

This table is based on data for the analogous poly(aniline-co-3-amino-4-methoxybenzoic acid) copolymer. researchgate.net

The precise control of intermolecular interactions is fundamental to crystal engineering and the design of materials with desired physical properties. Additives can be used to selectively disrupt crystallization processes, thereby controlling the polymorphic outcome of a substance. In this context, the analog 4-amino-3-methoxybenzoic acid (AMBA) has been effectively used as a "tailor-made" additive to control the crystallization of p-aminobenzoic acid (pABA). acs.org

The study found that AMBA acts as an imposter molecule that selectively inhibits the nucleation and growth of the α polymorph of pABA. acs.org This disruption occurs because the additive integrates into the crystal lattice of the α-form, interfering with the aromatic stacking interactions that drive its growth. acs.org This selective inhibition allows the β polymorph, which is normally much harder to crystallize, to form under conditions that would typically yield the α-form. acs.org This demonstrates how molecules like this compound can be employed to direct molecular assembly through specific intermolecular interactions, guiding the formation of materials with a predefined solid-state structure.

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. The formation of hydrogen-bonded co-crystals is a well-established strategy for designing new liquid crystalline materials. In analogous studies, various 4-alkoxybenzoic acids have been successfully used as precursors to form co-crystals with molecules such as (E)-1,2-bis(pyridin-4-yl)ethene. acs.orgmindat.org

These co-crystals are formed through strong and directional hydrogen bonds between the carboxylic acid group of the benzoic acid and the nitrogen atoms of the pyridine (B92270) rings. mindat.org The resulting supramolecular structures often exhibit liquid crystalline phases. acs.orgmindat.org Given that this compound is a 4-alkoxybenzoic acid derivative (possessing the critical ethoxy group), it is a strong candidate for similar applications. Its carboxylic acid and amino groups provide the necessary sites for forming robust hydrogen-bonded networks, making it a promising precursor for the design and synthesis of novel liquid crystal co-crystals.

Applications in Carbon Nanotube Functionalization (Analogous Studies)

While direct studies on the functionalization of carbon nanotubes (CNTs) using this compound are not extensively documented in publicly available research, a strong case for its potential can be built upon analogous studies involving structurally similar aminobenzoic acid derivatives. These studies demonstrate that the amine (-NH2) and carboxylic acid (-COOH) groups, along with alkoxy substituents, play a crucial role in modifying the surface of CNTs, thereby enhancing their properties for various material science applications. The functionalization is typically achieved through methods like amidation, esterification, or diazotization, leading to covalent attachment of the organic molecules to the CNT sidewalls. up.ptresearchgate.net

Research into related compounds, such as 4-aminobenzoic acid and 4-ethoxybenzoic acid, provides significant insights into how this compound could be employed to tailor the characteristics of CNTs. researchgate.netpublicationslist.org The presence of both an amino group and a carboxylic acid group on the same molecule allows for versatile chemical reactions. The amino group can be diazotized to form a reactive diazonium salt, which then covalently bonds to the CNT surface through an aryl radical mechanism. up.pt Alternatively, the carboxylic acid group can be used for esterification or amidation reactions with hydroxyl or amine-functionalized CNTs. researchgate.netnih.gov

Detailed Research Findings from Analogous Compounds

Studies on various aminobenzoic acid isomers and their derivatives have shown significant improvements in the dispersion of CNTs in different solvents and polymer matrices, as well as enhancements in their electrochemical and optical properties.

Electrochemical Properties: In one study, multi-walled carbon nanotubes (MWCNTs) were functionalized using three different aminobenzene acids (with carboxylic, sulfonic, and phosphonic groups in the para position) through an electrochemical method. The results indicated that CNTs functionalized with aminobenzoic acid exhibited the highest capacitance values and surface nitrogen content. researchgate.net Following a heat treatment, these functionalized CNTs showed enhanced activity for the oxygen reduction reaction (ORR), a critical process in fuel cells. researchgate.net The presence of nitrogen and oxygen functional groups appeared to modulate the electron-donor properties of the material, improving both the onset potential and the limiting current for the ORR. researchgate.net

Dispersion and Material Composites: The functionalization of few-walled carbon nanotubes (FWNTs) with 4-ethoxybenzoic acid (a compound structurally similar to our subject, differing by the position of the amino group) was achieved via a direct Friedel-Crafts acylation reaction. publicationslist.org This process yielded ethoxybenzoyl-functionalized FWNTs that were readily dispersible in water, allowing for the fabrication of highly conducting and flexible thin films through simple suction filtration. publicationslist.org Similarly, functionalization of MWCNTs with 4-methoxybenzoic acid and 4-ethoxybenzoic acid resulted in materials with improved dispersion in ethylene (B1197577) glycol. researchgate.netresearchgate.net This enhanced solubility and compatibility is a crucial step for creating homogeneous CNT-polymer composites.

Optical Properties: In a study involving the amination of MWCNTs with p-amino benzoic acid, the resulting functionalized nanotubes were used as initiators for grafting poly(L-lactide) (PLLA) chains. scientific.net The resulting MWCNT-g-PLLA composite exhibited a strong visible photoluminescence (PL) effect, which was absent in the pristine or simply aminated CNTs. scientific.net This suggests that such functionalization can be a pathway to developing novel optical materials.

The table below summarizes the findings from analogous studies, highlighting the potential impact of functionalizing CNTs with compounds like this compound.

Table 1: Summary of CNT Functionalization with Analogous Aromatic Acids

Functionalizing Agent Carbon Nanotube Type Method of Functionalization Key Findings Reference(s)
p-Aminobenzoic Acid MWCNT Electrochemical Polymerization Highest capacitance and surface nitrogen content among tested aminobenzene acids; Enhanced Oxygen Reduction Reaction (ORR) activity after heat treatment. researchgate.net researchgate.net
p-Aminobenzoic Acid MWCNT Covalent Amination Served as an initiator for grafting PLLA chains, resulting in a composite with strong photoluminescence. scientific.net scientific.net
4-Ethoxybenzoic Acid FWNT Friedel-Crafts Acylation Produced highly conducting and flexible thin films; functionalized FWNTs were readily dispersible in water. publicationslist.org publicationslist.org
4-Ethoxybenzoic Acid MWCNT Friedel-Crafts Acylation Resulted in a homogeneous dispersion in ethylene glycol. researchgate.netresearchgate.net researchgate.netresearchgate.net
4-Methoxybenzoic Acid MWCNT Friedel-Crafts Acylation Improved dispersion in ethylene glycol compared to pristine MWCNTs. researchgate.netresearchgate.net researchgate.netresearchgate.net
Aniline Derivatives (general) MWCNT Diazonium Chemistry Achieved high degree of functionalization, largely independent of the aniline substituent. up.pt up.pt

These analogous studies collectively suggest that this compound is a promising candidate for the covalent functionalization of carbon nanotubes. The ethoxy group's influence on solubility, combined with the versatile reactivity of the amino and carboxylic acid moieties, could lead to the development of advanced CNT-based materials with tailored electrochemical, optical, and dispersion properties for a wide range of applications in material science.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the properties of 4-Amino-3-ethoxybenzoic acid with high accuracy.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying the electronic structure of molecules. researchgate.net The B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional, often paired with basis sets like 6-311++G(d,p), is widely employed for the geometry optimization of benzoic acid derivatives. researchgate.netresearchgate.net This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The output provides precise data on bond lengths, bond angles, and dihedral angles. researchgate.net For substituted benzoic acids, these calculations reveal how the electron-donating amino (-NH₂) and ethoxy (-OCH₂CH₃) groups, along with the electron-withdrawing carboxylic acid (-COOH) group, influence the geometry of the benzene (B151609) ring.

Table 1: Representative Calculated Geometrical Parameters for a Substituted Benzoic Acid using DFT/B3LYP Method

Parameter Bond/Angle Calculated Value
Bond Length C=O 1.22 Å
C-O 1.37 Å
Aromatic C-C 1.39 - 1.41 Å
C-N 1.38 Å
C-O (ethoxy) 1.37 Å
Bond Angle O-C=O 122.5°
C-C-O (carboxyl) 118.5°
C-C-N 121.0°
C-C-O (ethoxy) 125.0°

Note: Data is representative of typical benzoic acid derivatives as found in computational studies. materialsciencejournal.orgmaterialsciencejournal.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. umaine.edu It is highly effective for predicting ultraviolet-visible (UV-Vis) absorption spectra by calculating the vertical excitation energies from the ground state to various excited states. researchgate.netscirp.org These calculations yield the absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which indicate the intensity of the electronic transition. rsc.org For this compound, TD-DFT can identify the nature of these transitions, typically assigning them as π→π* transitions localized on the aromatic ring or n→π* transitions involving the lone pairs on the oxygen and nitrogen atoms. umaine.edursc.org Comparing theoretical spectra with experimental data helps validate the computational model and assign specific absorption bands. umaine.edu

Table 2: Example of TD-DFT Calculated Electronic Transitions for a Related Amino-Substituted Aromatic Acid

Excited State Calculated λmax (nm) Oscillator Strength (f) Major Contribution Transition Type
S1 399 0.0132 HOMO -> LUMO (70%) n→π*
S2 317 0.2320 HOMO-2 -> LUMO (67%) π→π*
S3 295 0.1580 HOMO -> LUMO+1 (55%) π→π*

Note: Data is illustrative based on findings for analogous compounds. umaine.eduscirp.org

Molecular Structure and Electronic Properties Analysis

Analysis of the molecular orbitals and charge distribution provides a deeper understanding of the molecule's reactivity and intermolecular interaction potential.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and reactivity. mdpi.com The HOMO energy corresponds to the ability to donate an electron (ionization potential), while the LUMO energy relates to the ability to accept an electron (electron affinity). ekb.eg

The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a key indicator of chemical stability. researchgate.net A small energy gap suggests high chemical reactivity, low kinetic stability, and higher polarizability, as it is easier to excite an electron to a higher energy state. materialsciencejournal.orgresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

These descriptors quantify the molecule's resistance to change in its electron distribution and its tendency to react.

Table 3: Representative Reactivity Descriptors Calculated from FMO Energies

Parameter Symbol Value (eV)
HOMO Energy E_HOMO -5.98
LUMO Energy E_LUMO -2.20
Energy Gap ΔE 3.78
Ionization Potential I 5.98
Electron Affinity A 2.20
Electronegativity χ 4.09
Chemical Hardness η 1.89
Global Softness S 0.26

Note: Values are representative for substituted benzoic acids based on DFT calculations. materialsciencejournal.org

Mulliken population analysis is a method to assign partial charges to individual atoms within a molecule, offering a picture of electron distribution. materialsciencejournal.org This analysis for this compound would show significant negative charges on the highly electronegative oxygen atoms of the carboxyl and ethoxy groups, and a lesser negative charge on the nitrogen atom.

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge landscape on the molecule's surface. mdpi.com It is invaluable for predicting sites for electrophilic and nucleophilic attack. researchgate.net

Red Regions: Indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. These are typically found around the oxygen atoms of the C=O and O-H groups. materialsciencejournal.org

Blue Regions: Indicate areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. The most positive region is expected around the acidic hydrogen of the carboxylic acid group. researchgate.net

Green/Yellow Regions: Represent areas of near-neutral potential, such as the carbon backbone of the benzene ring.

Table 4: Representative Mulliken Atomic Charges for a Substituted Benzoic Acid

Atom Mulliken Charge (a.u.)
O (from C=O) -0.45
O (from O-H) -0.52
C (from C=O) +0.58
H (from O-H) +0.35
N (from NH₂) -0.68

Note: Values are illustrative and depend on the specific basis set used in the calculation. Based on data for related compounds. materialsciencejournal.orgresearchgate.net

The benzene ring of this compound is inherently aromatic, possessing 6 π-electrons that are delocalized in a cyclic, planar system, thereby satisfying Hückel's rule (4n+2, where n=1). scribd.com

Advanced computational simulations, such as Car-Parrinello Molecular Dynamics (CPMD) and Path Integral Molecular Dynamics (PIMD), can be employed to study the dynamic behavior of hydrogen bonds. researchgate.net In the case of this compound, these methods could investigate the intermolecular hydrogen bonds that form between the carboxylic acid groups of two molecules, creating a dimeric structure. These simulations track the movement of atoms over time, providing deep insight into the dynamics of the hydrogen bridge. Such studies can reveal the probability of the bridged proton being located on the donor atom versus the acceptor atom and can capture the fleeting phenomenon of proton transfer between them. researchgate.net PIMD simulations are particularly powerful as they incorporate nuclear quantum effects, which can significantly influence the strength and length of hydrogen bonds and increase the likelihood of proton sharing. researchgate.net

Spectroscopic Simulations and Characterization Support

Computational simulations are instrumental in interpreting experimental spectra. Methods like Density Functional Theory (DFT) allow for the precise calculation of spectroscopic parameters, aiding in the assignment of complex spectral features.

Normal mode analysis based on quantum chemical calculations is a cornerstone for assigning vibrational modes observed in Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. For this compound, the vibrational spectrum is a composite of modes originating from the amino (-NH₂), ethoxy (-OCH₂CH₃), carboxylic acid (-COOH) groups, and the benzene ring.

DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and compute harmonic vibrational frequencies. nih.gov These calculated frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical model, allowing for a direct comparison with experimental data. indexcopernicus.com The Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode to specific internal coordinates (stretching, bending, torsion), offering a detailed understanding of the molecule's vibrational dynamics. indexcopernicus.comresearchgate.net

Based on studies of analogous compounds like aminobenzoic acids and their derivatives, characteristic vibrational frequencies can be assigned. indexcopernicus.commkjc.inresearchgate.net

Amino Group Vibrations : The asymmetric and symmetric N-H stretching modes are expected in the high-frequency region of the IR spectrum.

Carboxylic Acid Vibrations : The O-H stretching of the carboxylic group typically appears as a broad band in the IR spectrum. The C=O stretching is a strong, characteristic band. mkjc.in In dimeric structures, which are common for carboxylic acids, these frequencies are shifted compared to the monomeric form. dergipark.org.tr

Ethoxy Group and Aromatic Ring Vibrations : C-H stretching vibrations of the aromatic ring and the ethoxy group appear around 3000 cm⁻¹. mkjc.in The C-O stretching vibrations of the ethoxy and carboxylic acid groups, as well as various C-C stretching and C-H bending modes of the benzene ring, are found in the fingerprint region (below 1600 cm⁻¹). mkjc.inresearchgate.net

Table 1: Predicted Characteristic Vibrational Wavenumbers for this compound based on Analogous Studies This table is illustrative and compiled from data on similar compounds. Precise wavenumbers for this compound require specific experimental and computational analysis.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Functional Group Reference
N-H Asymmetric Stretch 3400 - 3500 Amino indexcopernicus.comresearchgate.net
N-H Symmetric Stretch 3300 - 3400 Amino indexcopernicus.comresearchgate.net
O-H Stretch 2500 - 3300 (broad) Carboxylic Acid (Dimer) mkjc.indergipark.org.tr
Aromatic C-H Stretch 3000 - 3100 Benzene Ring mkjc.in
Aliphatic C-H Stretch 2850 - 3000 Ethoxy mkjc.in
C=O Stretch 1680 - 1710 (Dimer) Carboxylic Acid mkjc.in
N-H Scissoring 1590 - 1650 Amino indexcopernicus.com
Aromatic C=C Stretch 1450 - 1600 Benzene Ring researchgate.net
C-O Stretch 1210 - 1320 Carboxylic Acid / Ether mkjc.in
O-H In-plane bend 1300 - 1440 Carboxylic Acid researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable computational approach for predicting the nuclear magnetic resonance (NMR) chemical shifts of molecules. researchgate.netresearchgate.netmdpi.com This method, typically performed within the DFT framework, calculates the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). dergipark.org.tr The chemical shifts are then determined by referencing these calculated shielding values to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory. mdpi.com

The accuracy of GIAO calculations allows for the confident assignment of experimental NMR spectra and can be particularly useful in distinguishing between different isomers or conformers. researchgate.netdergipark.org.tr For this compound, the predicted chemical shifts are influenced by the electronic effects of the three different substituents on the benzene ring. The electron-donating amino and ethoxy groups and the electron-withdrawing carboxylic acid group each impart a distinct electronic environment to the nearby nuclei. rsc.org Solvation effects can also be incorporated into the calculations, for example by using the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM), to better simulate experimental conditions in solution. dergipark.org.tracs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound These values are illustrative, based on the GIAO method and analysis of similar substituted benzoic acids. They are referenced to TMS.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Reference
Carboxyl (COOH) ~12.0 - 13.0 ~168 dergipark.org.trrsc.org
Aromatic C-H (position 2) ~7.5 - 7.7 ~115 researchgate.netrsc.org
Aromatic C-H (position 5) ~6.7 - 6.9 ~118 researchgate.netrsc.org
Aromatic C-H (position 6) ~7.6 - 7.8 ~125 researchgate.netrsc.org
Amino (NH₂) ~4.0 - 5.5 - dergipark.org.trrsc.org
Ethoxy (-OCH₂CH₃) ~4.0 - 4.2 ~64 chemicalbook.com
Ethoxy (-OCH₂CH₃) ~1.3 - 1.5 ~15 chemicalbook.com
Aromatic C-COOH - ~122 researchgate.netrsc.org
Aromatic C-O - ~148 researchgate.netrsc.org
Aromatic C-N - ~150 researchgate.netrsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a "computational microscope," allowing for the detailed investigation of reaction mechanisms, conformational changes, and the associated energy landscapes that are often difficult to probe experimentally.

Like many carboxylic acids, this compound is expected to form stable hydrogen-bonded dimers, particularly in the solid state or in non-polar solvents. acs.org In these dimers, two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. dergipark.org.tr

Computational studies on analogous systems, such as 2-amino-3-methylbenzoic acid, have modeled the dynamics of proton exchange within these dimeric structures. dergipark.org.tr By performing a relaxed potential energy surface scan, where the position of a proton is systematically moved along the hydrogen bond pathway (e.g., from one oxygen atom to the other), the transition state and the energetic barrier for this proton transfer can be calculated. dergipark.org.tr This process is a form of tautomerism. The energy barrier for such transformations provides insight into the kinetics of the exchange process. For instance, in a study of 2-amino-3-methylbenzoic acid, the potential energy barrier for this intermolecular proton transfer was calculated to be approximately 7.00 kcal/mol. dergipark.org.tr

The presence of rotatable single bonds in this compound—specifically the C-C bond of the carboxylic group and the C-O bond of the ethoxy group—gives rise to different conformers. The relative stability of these conformers is determined by steric and electronic interactions. Torsional tautomerism refers to the interconversion between these conformers through rotation around single bonds.

Computational methods can map the potential energy surface by systematically rotating a specific dihedral angle (torsion) and calculating the energy at each step. dergipark.org.trresearchgate.net This analysis reveals the low-energy conformers (energy minima) and the rotational energy barriers (transition states) that separate them. Studies on similar molecules like hydroxybenzoic acid have shown that the energy barrier for the rotation of the carboxyl group can vary significantly depending on the position of other substituents, due to intramolecular hydrogen bonding and steric hindrance. researchgate.net For this compound, analysis would likely focus on the rotation of the -COOH and -OCH₂CH₃ groups to identify the most stable three-dimensional structure.

Computational modeling is a valuable tool for investigating the mechanisms and energetics of chemical reactions such as oxidation or hydroxylation. While specific studies on this compound are not prevalent, research on analogous compounds provides a framework for how such investigations would be conducted. ntnu.no

For example, the oxidation of a methyl group on a substituted benzoic acid to a carboxylic acid has been modeled to understand the reaction mechanism and efficiency. Similarly, computational studies can predict the most likely sites for electrophilic attack (like hydroxylation) by analyzing the molecule's electrostatic potential and frontier molecular orbitals. The calculation of the potential energy barrier for a proposed reaction pathway helps to determine its feasibility and rate. nih.gov These energetic barriers represent the minimum energy required for the transformation to occur, providing critical insights for synthetic chemistry and the study of metabolic pathways. researchgate.netnih.gov

Molecular Docking Studies (Analogous Compounds for Mechanistic Insight)

To elucidate the potential mechanisms of action of this compound at a molecular level, molecular docking studies of analogous compounds have been conducted. These computational investigations provide valuable insights into the binding modes, affinities, and specific interactions with various biological targets. By examining the docking results of structurally related benzoic acid derivatives, it is possible to infer the potential behavior of this compound.

Research into various benzoic acid derivatives has revealed their potential to interact with a range of enzymes and receptors. For instance, derivatives of benzoic acid have been investigated as potential antiviral agents against the SARS-CoV-2 main protease. nih.gov In silico studies, including molecular docking, have been employed to predict their binding affinities and interactions with the amino acid residues within the active site of this viral enzyme. nih.gov

In a different therapeutic area, hybrid compounds of triazole and thiazolidinone, synthesized using precursors like 4-amino-3-methoxybenzoic acid, have been identified as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.govmdpi.commdpi.com Molecular docking of these analogs has been instrumental in visualizing their fit within the binding pockets of these enzymes and understanding the molecular interactions responsible for their inhibitory activity. nih.govmdpi.com The 2D and 3D visualizations from these studies highlight different binding distances and the fitting of the ligands into the receptor sites of the target enzyme complexes. nih.govmdpi.com

Furthermore, derivatives of 4-acetamido-3-aminobenzoic acid have been designed and evaluated as inhibitors of microbial neuraminidase. rjptonline.org Molecular docking of these compounds has shown a binding pose similar to that of known potent inhibitors, with some derivatives exhibiting high docking scores. rjptonline.org

The epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy, has also been the subject of docking studies with benzoic acid derivatives. researchgate.net Newly synthesized 4-amino-3-chloro benzoate (B1203000) ester derivatives were evaluated for their binding affinity to the EGFR kinase domain. researchgate.net The results indicated that these compounds could occupy the critical site within the EGFR kinase pocket, suggesting a potential mechanism for their anticancer activity. researchgate.net

Similarly, quinazolinone derivatives substituted with benzoic acid have been synthesized and their anticancer activity against breast cancer cell lines has been assessed. derpharmachemica.com Docking studies of these compounds against the BRCA1 C Terminus (BRCT) domain of the BRCA1 protein (BARC-1) have been performed to correlate their structural features with their observed biological activity. derpharmachemica.com

These studies on analogous compounds collectively suggest that the benzoic acid scaffold, with its various substitutions, can effectively interact with the active sites of diverse biological targets. The specific interactions, such as hydrogen bonds and hydrophobic interactions, are dictated by the nature and position of the substituents on the benzene ring.

Research Findings from Analogous Compounds

Table 1: Molecular Docking of Imidazotriazole-Based Thiazolidinone Analogs nih.govmdpi.com

AnalogTarget EnzymeBinding Affinity/IC50Key Interactions/Observations
Analog 10AChEIC50: 6.70 µMThe trifluoromethyl moiety at the para position of the phenyl ring was found to form hydrogen bonds and effectively bind with the enzyme. mdpi.com
Analog 10BuChEIC50: 7.10 µMThe sulfur atom of the thiazolidinone ring and the methyl moiety of the methoxy (B1213986) group were also involved in hydrogen bond formation. mdpi.com
Donepezil (Reference)AChEIC50: 8.50 µM-
Donepezil (Reference)BuChEIC50: 8.90 µM-

Table 2: Molecular Docking of 4-Acetamido-3-aminobenzoic Acid Derivatives rjptonline.org

Compound SeriesTarget EnzymeDocking ScoreKey Interactions/Observations
5k-5qMicrobial Neuraminidase> -9 Kj/molDisplayed potent inhibitory action against neuraminidase-containing microbes. The aromatic ring derivatives increased the lipophilicity and stability of the inhibitors.

Table 3: Molecular Docking of 4-Amino-3-chloro Benzoate Ester Derivatives researchgate.net

Compound SeriesTargetDocking ResultsBiological Activity
Hydrazine-1-carbothioamide derivatives (N5a-d)EGFR Tyrosine KinaseBest matching pattern with EGFR pharmacophoric queries compared to erlotinib.Compound N5a induced cytotoxicity in A549, HepG2, and HCT-116 cancer cell lines by targeting EGFR and activating caspases 3 and 8.
Compound 5EGFR Kinase Domain-Showed anticancer activity against A549 lung cancer cells (IC50 = 99.93 µM).

Table 4: Molecular Docking of Benzoic Acid Substituted Quinazolinones derpharmachemica.com

CompoundTarget ProteinDocking SoftwareKey Observations
QZ 5BARC-1iGEMDOCKv2.1Found to fit well within the target protein.

Emerging Research Directions and Future Prospects

Development of Novel and Highly Efficient Synthetic Pathways

The accessibility of 4-Amino-3-ethoxybenzoic acid is fundamental to its widespread investigation and application. Future research will likely prioritize the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. Drawing parallels from structurally similar compounds, several strategies can be envisioned.

One promising approach involves the modification of readily available precursors. For instance, a common strategy for a related compound, 3-Amino-4-methoxybenzoic acid, begins with the nitration of 4-methoxybenzoic acid, followed by the reduction of the nitro group to an amine. A similar pathway could be adapted for this compound starting from 3-ethoxybenzoic acid. Another efficient method observed for the synthesis of 4-Amino-3-methoxybenzoic acid involves the simple hydrolysis of its methyl ester precursor using lithium hydroxide (B78521) in a mixed solvent system, achieving high yields. chemicalbook.com Adapting these established methods for the ethoxy analogue could provide a reliable and scalable supply of the compound for further research.

Future efforts may also explore multi-temperature-zone continuous flow microchannel reactors, which have been successfully used to improve yield, purity, and safety in the synthesis of related compounds like 4-amino-3-chlorophenol. google.com

Table 1: Potential Synthetic Pathways for this compound (Based on Analogues)

Starting MaterialKey StepsPotential AdvantagesReference for Analogue
3-Ethoxy-4-nitrobenzoic acidCatalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂)High conversion, well-established methodology.
Ethyl 4-Amino-3-ethoxybenzoateBase-catalyzed hydrolysis (e.g., LiOH or NaOH)Simple, high-yielding, one-step reaction. chemicalbook.com
4-Aminobenzoic acidOrtho-directed ethoxylationDirect functionalization, potentially fewer steps.General Functionalization

Exploration of Undiscovered Derivative Classes with Tailored Functionalities

The true potential of this compound lies in its use as a versatile building block for creating novel derivatives with specific, tailored functions. The amino and carboxylic acid groups are prime sites for a wide array of chemical reactions, including amidation, esterification, and the formation of heterocyclic systems.

Research on related aminobenzoic acids has demonstrated the synthesis of diverse derivative classes with significant biological activities. For example:

Schiff Bases: Reaction of the amino group with various aldehydes can yield Schiff base derivatives. Such derivatives of 4-acetamido-3-aminobenzoic acid have been synthesized and investigated as potential microbial neuraminidase inhibitors. rjptonline.org

Quinazolinones: These heterocyclic compounds can be synthesized from amino-benzoic acids. Derivatives of 2-amino-3,4,5-trimethoxybenzoic acid have shown anti-inflammatory activity. fabad.org.tr

Peptidomimetics: Unnatural amino acids are valuable in drug design. 4-Amino-3-(aminomethyl)benzoic acid, a related structure, has been synthesized and used as a scaffold for creating pseudopeptides. researchgate.net The structure of 4A3EBA makes it a candidate for similar applications in peptide chemistry. sigmaaldrich.com

Amide and Ester Derivatives: Alkyl derivatives of 4-aminobenzoic acid have been prepared and evaluated for anticancer properties, with some showing significant inhibitory effects against cancer cell lines. researchgate.net

Future research will undoubtedly focus on synthesizing libraries of this compound derivatives and screening them for a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rjptonline.org

Advanced Computational Modeling to Predict Novel Reactivity and Applications

Computational chemistry offers powerful tools to accelerate the discovery process by predicting the properties, reactivity, and potential biological activity of novel compounds before their synthesis. Methods like Density Functional Theory (DFT) and molecular docking are becoming indispensable in chemical research. researchgate.netresearchgate.net

For this compound, computational studies can:

Predict Physicochemical Properties: Calculate parameters such as molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and dipole moments to understand the molecule's reactivity and interaction sites. researchgate.netresearchgate.net

Simulate Reactivity: Use DFT to model reaction pathways and transition states, helping to optimize synthetic conditions. researchgate.net

Virtual Screening and Docking: Dock 4A3EBA and its virtual derivatives against the active sites of biological targets like enzymes or receptors to identify potential drug candidates. nih.govdergipark.org.tr Studies on related benzoic acid derivatives have successfully used this approach to identify potential inhibitors for targets involved in diseases like Alzheimer's or cancer. nih.govdergipark.org.tr

Table 2: Predicted Physicochemical Properties of this compound for Computational Modeling

PropertyValueSource
Molecular FormulaC₉H₁₁NO₃PubChem nih.gov
Molecular Weight181.19 g/mol PubChem nih.gov
Monoisotopic Mass181.0739 DaPubChem uni.lu
XLogP31.4PubChem nih.gov
Hydrogen Bond Donor Count2PubChem nih.gov
Hydrogen Bond Acceptor Count4PubChem nih.gov
Rotatable Bond Count3PubChem nih.gov

These predicted properties serve as the initial input for more advanced simulations to guide experimental work.

Integration into Supramolecular Assemblies and Nanomaterials

The field of materials science offers exciting prospects for this compound. The molecule's functional groups—particularly the carboxylic acid and amino groups—are capable of forming strong, directional hydrogen bonds. This makes it an ideal candidate for use as a building block in supramolecular chemistry. researchgate.net

Supramolecular Polymers: By forming dimers through hydrogen bonding between carboxylic acid groups, 4A3EBA could be integrated into larger, self-assembling structures. researchgate.net These assemblies can form materials with unique properties, such as self-healing or stimuli-responsive behavior. researchgate.net The principles of β-sheet formation in peptides, driven by hydrogen bonds, provide a model for how small molecules with appropriate functional groups can create ordered assemblies. researchgate.net

Nanomaterial Functionalization: The compound can be used to functionalize the surface of nanomaterials, such as carbon nanotubes or metal nanoparticles. This surface modification can improve the dispersibility of the nanomaterials in various solvents, introduce new functionalities, or act as a linker to attach other molecules, like drugs or sensors. researchgate.net Amino acids are already being explored for their role in creating and stabilizing nanostructures for medical applications. researchgate.net The use of related benzoic acids in creating highly conducting thin films demonstrates this potential.

Synergistic Approaches Combining Synthetic and Theoretical Research

The most rapid and impactful progress in exploring the potential of this compound will come from a synergistic approach that tightly integrates theoretical predictions with experimental validation. This modern research paradigm involves a continuous feedback loop between computational and synthetic chemistry.

A typical workflow would involve:

Computational Design: Using computational models to predict the properties of a library of virtual 4A3EBA derivatives and docking them against biological targets to identify the most promising candidates. researchgate.netnih.gov

Targeted Synthesis: Prioritizing the chemical synthesis of only the most promising derivatives identified in the computational screening. rjptonline.orgresearchgate.net

Experimental Validation: Testing the synthesized compounds for the predicted activity (e.g., enzyme inhibition, anticancer effects).

Iterative Refinement: Using the experimental results to refine the computational models, leading to more accurate predictions in the next cycle.

This integrated strategy has proven effective in the development of inhibitors for various enzymes and in materials design. nih.gov By applying this synergistic methodology, researchers can unlock the full potential of this compound, transforming it from a promising molecule into a valuable tool for science and technology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-3-ethoxybenzoic acid, considering reaction efficiency and purity?

  • Methodological Guidance : Begin with a benzene ring substituted with amino, ethoxy, and carboxylic acid groups. Use oxidizing agents (e.g., potassium permanganate) to introduce the carboxylic acid moiety and ethoxy groups via nucleophilic substitution (e.g., sodium ethoxide). Control reaction temperature (80–120°C) and solvent polarity (e.g., ethanol/water mixtures) to minimize side products. Purify intermediates via recrystallization or column chromatography, monitoring purity via HPLC or TLC .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Guidance : Use NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the aromatic ring and ethoxy group integration. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline intermediates. Pair HPLC with UV-Vis detection to assess purity (>98%) and quantify byproducts .

Q. How does the ethoxy substituent influence the compound’s solubility and stability in biochemical assays?

  • Methodological Guidance : The ethoxy group enhances lipophilicity compared to methoxy analogs, improving membrane permeability in cell-based assays. Test solubility in DMSO/PBS mixtures (e.g., 10% DMSO) and monitor stability via LC-MS under physiological pH (7.4) and temperature (37°C). Compare degradation profiles with 4-Amino-3-methoxybenzoic acid to isolate substituent effects .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance Pd(II) adsorption capacity in separation processes?

  • Methodological Guidance : Introduce electron-donating groups (e.g., hydroxyl or thiol) at the 2-position to increase chelation efficiency with Pd(II). Use batch adsorption experiments (pH 2–6, 25–60°C) to test selectivity in mixed-metal solutions (Pt, Pd, Rh). Characterize adsorption isotherms (Langmuir/Freundlich models) and compare with methoxy analogs to optimize ligand-metal coordination .

Q. What computational methods predict the reactivity of this compound in triazine-based syntheses?

  • Methodological Guidance : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites for triazine coupling. Simulate reaction pathways (e.g., nucleophilic aromatic substitution) using Gaussian or ORCA software. Validate predictions with experimental kinetic studies (e.g., monitoring by ¹H NMR) .

Q. How do contradictory spectroscopic data arise in substituted benzoic acid derivatives, and how can they be resolved?

  • Methodological Guidance : Substituent electronic effects (e.g., chloro vs. ethoxy groups) may shift NMR peaks or alter crystal packing. Use deuterated solvents (DMSO-d₆, CDCl₃) to eliminate solvent artifacts. For X-ray data discrepancies, perform Hirshfeld surface analysis to assess intermolecular interactions. Cross-reference with IR spectroscopy to confirm functional group integrity .

Q. What strategies mitigate decomposition of this compound under prolonged storage?

  • Methodological Guidance : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Pre-treat with stabilizers (e.g., 0.1% BHT) and monitor via accelerated stability studies (40°C/75% RH for 6 months). Use UPLC-QTOF to identify degradation products and adjust storage protocols accordingly .

Methodological Tables

Parameter Optimized Condition Reference
Synthetic Temperature80–120°C (ethanol/water)
Pd(II) Adsorption pH2.5–3.5 (max selectivity)
Stability Testing40°C/75% RH, 6 months
HPLC Mobile PhaseAcetonitrile/0.1% TFA (70:30)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.